7-Bromo-2-chlorofuro[3,2-d]pyrimidine is a heterocyclic compound characterized by its unique structure, which includes a fused furan and pyrimidine ring system. Its molecular formula is with a molecular weight of approximately 248.46 g/mol. The compound features bromine and chlorine substituents, which contribute to its reactivity and potential biological activity. The IUPAC name for this compound is 7-bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine, highlighting its functional groups and structural features.
The biological activity of 7-Bromo-2-chlorofuro[3,2-d]pyrimidine has drawn attention in medicinal chemistry. It is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors by binding to their active sites. This interaction can disrupt normal cellular processes, providing therapeutic effects against various diseases. Research indicates that derivatives of this compound may exhibit antitumor, antimicrobial, and antiviral properties .
The synthesis of 7-Bromo-2-chlorofuro[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route includes:
7-Bromo-2-chlorofuro[3,2-d]pyrimidine has several applications in various fields:
Research on the interaction of 7-Bromo-2-chlorofuro[3,2-d]pyrimidine with biological targets is crucial for understanding its pharmacological potential. Studies have indicated that this compound can inhibit specific enzymes involved in cellular signaling pathways, which may lead to therapeutic effects against certain diseases . Further investigations into its binding affinity and selectivity are necessary to elucidate its mechanism of action.
Several compounds share structural similarities with 7-Bromo-2-chlorofuro[3,2-d]pyrimidine. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | Pyrrolo-pyrimidine | Contains a pyrrole ring which alters its reactivity |
| 7-Bromopyrido[3,2-d]pyrimidin-4-amine | Pyrido-pyrimidine | Features a pyridine ring enhancing solubility |
| 7-Bromo-4-chloropyrido[3,2-d]pyrimidine | Pyrido-pyrimidine | Similar halogenation but lacks the furan component |
The uniqueness of 7-Bromo-2-chlorofuro[3,2-d]pyrimidine lies in its dual halogenation (bromine and chlorine) on the furo[3,2-d]pyrimidine core. This configuration enhances its reactivity compared to similar compounds and provides a distinct scaffold for further modifications aimed at developing new biologically active molecules .
The synthesis of 7-Bromo-2-chlorofuro[3,2-d]pyrimidine relies fundamentally on the strategic selection of furo[3,2-d]pyrimidine-2,4-dione derivatives as precursor compounds . These heterocyclic frameworks serve as the foundational scaffold upon which subsequent halogenation reactions can be performed with high regioselectivity and efficiency [2]. The furo[3,2-d]pyrimidine-2,4-dione core structure provides multiple reactive sites that can be systematically functionalized through controlled chemical transformations [3].
Research has demonstrated that the chlorination of furo[3,2-d]pyrimidine-2,4-dione serves as a critical precursor step in the synthetic pathway . This transformation involves the reaction of furo[3,2-d]pyrimidine-2,4-dione with phosphorus oxychloride in the presence of N,N-dimethylaniline at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism where the oxygen atoms of the dione functionality are replaced by chlorine atoms .
| Parameter | Details |
|---|---|
| Starting Material | Furo[3,2-d]pyrimidine-2,4-dione |
| Reagents | Phosphorus oxychloride, N,N-dimethylaniline |
| Reaction Temperature | 130°C |
| Reaction Time | 2 hours |
| Yield | 87% |
| Product | 2,4-Dichlorofuro[3,2-d]pyrimidine |
The high yield achieved in this precursor preparation step demonstrates the effectiveness of the selected starting material . The electron-withdrawing nature of the fused furan ring system enhances the electrophilicity of the carbonyl carbons in the dione structure, facilitating the nucleophilic attack by chloride ions [4]. This electronic activation is crucial for achieving the observed high conversion rates and selectivity [5].
The structural characterization of the chlorinated intermediate has been confirmed through proton nuclear magnetic resonance spectroscopy, showing characteristic signals at δ 7.02 and δ 8.08 corresponding to the furan ring protons . These spectroscopic data provide definitive evidence for the successful formation of the dichlorinated precursor compound .
Alternative synthetic approaches have explored the use of condensation reactions involving alkyl 3-bromo-3-nitroacrylates with substituted pyrimidines . These methodologies employ potassium acetate as a catalyst under reflux conditions in water-alcohol systems, yielding condensed furopyrimidines with yields ranging from 43% to 64% . However, the phosphorus oxychloride-mediated approach remains the preferred method due to its superior yield and scalability .
The introduction of both bromine and chlorine substituents into the furo[3,2-d]pyrimidine framework requires sophisticated halogenation strategies that exploit the synergistic effects between these halogens [6] [7]. The regioselective placement of bromine at the 7-position and chlorine at the 2-position represents a significant synthetic challenge that demands careful consideration of electronic and steric factors [8] [9].
Bromination of pyrimidine derivatives typically proceeds through electrophilic aromatic substitution mechanisms [7] [10]. The process involves the formation of halonium intermediates followed by nucleophilic attack from the aromatic system [6]. In heterocyclic compounds, the presence of nitrogen atoms significantly influences the reactivity patterns and regioselectivity of halogenation reactions [4] [11].
The bromination reaction is typically carried out by suspending the hydrogen halide addition salt of the pyrimidine in an organic aromatic solvent such as nitrobenzene, followed by heating the mixture to temperatures ranging from 125°C to 135°C [7]. Bromine is then added to the heated mixture over a period of 30 to 90 minutes to ensure controlled reaction conditions [7]. This gradual addition prevents the entrainment of bromine vapor and maximizes product yield while minimizing side reactions [7].
Research has shown that halogen-elimination type intramolecular cyclizations can be effectively controlled through substrate modifications [6]. The unique halogen-controlled dehalolactonization reactions demonstrate that the number of pre-installed halogen groups can dictate the ring structure of final products [6]. These findings have important implications for the synthesis of 7-Bromo-2-chlorofuro[3,2-d]pyrimidine, where precise control over halogenation patterns is essential [6].
| Halogenation Method | Temperature Range | Reaction Time | Selectivity |
|---|---|---|---|
| Electrophilic Bromination | 125-135°C | 30-90 minutes | High |
| Nucleophilic Chlorination | 130°C | 2 hours | 87% yield |
| Sequential Halogenation | Variable | Multistep | Position-specific |
The synergistic effects of bromine and chlorine substitution have been demonstrated in various heterocyclic systems [12] [5]. Chlorination and bromination reactions on aromatic compounds often result in vigorous reactions that can lead to polyhalogenated products [4]. However, controlled conditions and appropriate catalyst systems can direct the reaction toward the desired monohalogenated products [9].
Advanced halogenation strategies employ directing group approaches to achieve regioselective functionalization [8]. These methods utilize functional groups that act as internal ligands to facilitate carbon-hydrogen bond activation [8]. The directing group strategy has proven particularly effective for achieving regioselective halogenation in electron-deficient aromatic systems [8].
N-Ethyl-N,N-diisopropylamine, commonly known as Hünig's base, plays a crucial catalytic role in phosphorus oxychloride-mediated reactions for the synthesis of 7-Bromo-2-chlorofuro[3,2-d]pyrimidine [13] [14]. This tertiary amine serves as a non-nucleophilic base that facilitates the reaction while avoiding competitive nucleophilic substitution processes [13].
The steric hindrance provided by the two isopropyl groups and one ethyl group attached to the nitrogen atom creates a highly hindered base that can effectively scavenge protons without interfering with the primary reaction pathway [13]. This selectivity is essential in phosphorus oxychloride-mediated transformations where competing nucleophilic reactions must be minimized [14].
Phosphorus oxychloride has emerged as an efficient coupling reagent for various organic transformations, including ester and amide synthesis [15]. The typical procedure involves the reaction of carboxylic acids with alcohols or amines in the presence of triethylamine and 4-dimethylaminopyridine in anhydrous dichloromethane [15]. The reaction is conducted under nitrogen atmosphere with phosphorus oxychloride added as a solution in dichloromethane [15].
| Reaction Component | Equivalent | Function |
|---|---|---|
| Acid substrate | 0.5 mmol | Starting material |
| N-Ethyl-N,N-diisopropylamine | 1.2 mmol | Base catalyst |
| Phosphorus oxychloride | 0.5 mmol | Coupling reagent |
| 4-Dimethylaminopyridine | 0.15 mmol | Nucleophilic catalyst |
The mechanistic role of N-Ethyl-N,N-diisopropylamine involves the activation of phosphorus oxychloride through base-catalyzed processes [14]. The amine base facilitates the formation of reactive phosphorus intermediates that can effectively couple with the heterocyclic substrate [15]. This activation step is critical for achieving high conversion rates and selectivity in the halogenation process [14].
Research has demonstrated that the choice of base significantly affects the outcome of phosphorus oxychloride-mediated reactions [14]. Comparative studies have shown that tertiary amines such as triethylamine provide superior results compared to other organic bases [14]. The dehydration of formamides using phosphorus oxychloride in the presence of triethylamine achieved yields of 98% under optimized conditions [14].
Temperature optimization studies have revealed that reactions conducted at 0°C provide optimal results with minimal side product formation [14]. Higher temperatures can lead to decreased selectivity and lower yields due to competing reaction pathways [14]. The careful control of reaction temperature, combined with the appropriate choice of base catalyst, ensures maximum efficiency in the synthetic process [14].
Solvent selection plays a critical role in optimizing the multistep synthesis of 7-Bromo-2-chlorofuro[3,2-d]pyrimidine, particularly in controlling reaction kinetics, selectivity, and overall process efficiency [16] [17] [18]. The choice of solvent system significantly influences the electronic properties of reactants and the stability of intermediates formed during the synthetic sequence [19] [20].
Research has demonstrated that maintaining the same solvent throughout multistep processes provides significant advantages in terms of energy efficiency and waste reduction [16]. The elimination of solvent switching steps reduces the complexity of workup procedures and minimizes the environmental impact of the synthetic process [16]. For heterocyclic synthesis, polar aprotic solvents such as N,N-dimethylformamide and dichloromethane have proven particularly effective [17] [20].
The application of green solvents in heterocyclic synthesis has gained significant attention in recent years [17]. Water, ionic liquids, deep eutectic solvents, glycerol, ethylene glycol, and polyethylene glycol have all been investigated as environmentally benign alternatives to traditional organic solvents [17]. These green solvents often provide improved reaction rates and selectivity while reducing the environmental footprint of the synthetic process [17].
| Solvent Type | Dielectric Constant | Reaction Rate Effect | Selectivity Impact |
|---|---|---|---|
| Dichloromethane | 8.9 | Moderate | High |
| N,N-Dimethylformamide | 36.7 | Enhanced | Variable |
| Water | 80.1 | Substrate-dependent | High |
| Ionic Liquids | Variable | Enhanced | Excellent |
Solvent polarity effects have been extensively studied in heterocyclic synthesis reactions [18] [21]. The pinacol-terminated Prins cyclization demonstrates how solvent polarity can dramatically influence product selectivity [18]. Non-polar reaction media favor certain cyclization pathways, while aqueous solvent systems promote alternative reaction mechanisms [18]. This selectivity arises from stereoelectronic effects that vary depending on the transition state stabilization provided by different solvent environments [18].
Microwave-assisted synthesis techniques have been combined with optimized solvent systems to achieve enhanced reaction rates and yields [20]. The interaction between microwave energy and polar solvents creates rapid and efficient heating that can significantly accelerate heterocyclic formation reactions [20]. Polar solvents with high dielectric constants are particularly susceptible to microwave heating, making them ideal candidates for rapid synthetic protocols [20].
Automated optimization approaches have been developed to systematically explore solvent effects in multistep heterocyclic synthesis [16]. Bayesian optimization algorithms combined with high-performance liquid chromatography analysis enable rapid screening of solvent conditions to identify optimal reaction parameters [16]. These computational approaches have reduced the number of experiments required for optimization from traditional screening methods [16].
The role of solvent in N-heterocyclic carbene-catalyzed reactions demonstrates the importance of charge stabilization in polar media [21]. More polar solvents provide better solvation of charged intermediates, leading to improved reaction efficiency and selectivity [21]. The oxidation pathway in these reactions is particularly sensitive to solvent polarity, with non-polar solvents strongly disfavoring the formation of cationic intermediates [21].
7-Bromo-2-chlorofuro[3,2-d]pyrimidine represents a bicyclic heteroaromatic compound with a confirmed molecular weight of 233.45 grams per mole [2]. This molecular weight determination is based on the compound's molecular formula C₆H₂BrClN₂O, which incorporates six carbon atoms, two hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and one oxygen atom within its fused ring system [2].
The density of 7-Bromo-2-chlorofuro[3,2-d]pyrimidine is estimated at 2.0±0.1 grams per cubic centimeter, derived from computational predictions and comparisons with structurally analogous compounds [3] [4]. This relatively high density value reflects the presence of heavy halogen substituents (bromine and chlorine) within the molecular framework, which significantly contribute to the compound's overall mass per unit volume. The density determination methodology follows established protocols used for similar halogenated furopyrimidine derivatives, where the presence of bromine and chlorine atoms substantially increases the molecular density compared to unsubstituted furopyrimidine cores [3] [4].
The molecular weight and density determinations are critical physicochemical parameters that influence the compound's behavior in various analytical and synthetic applications. These values align with theoretical calculations based on atomic contributions and empirical correlations observed in related halogenated heteroaromatic systems [2].
The thermal stability profile of 7-Bromo-2-chlorofuro[3,2-d]pyrimidine requires extrapolation from closely related structural analogs, as direct experimental thermal data for this specific compound remains unavailable in the current literature. Comparative analysis with structurally similar compounds provides valuable insights into expected thermal behavior patterns.
Analysis of related thienopyrimidine derivatives reveals significant thermal stability trends. 7-Bromo-4-chlorothieno[3,2-d]pyrimidine exhibits a boiling point of 345.5±37.0 degrees Celsius at 760 millimeters of mercury pressure [4], while 7-Bromo-2-chlorothieno[3,2-d]pyrimidine demonstrates a lower boiling point of 313.0±35.0 degrees Celsius under identical conditions [3]. These variations suggest that substitution patterns significantly influence thermal stability, with the position of halogen substituents affecting intermolecular interactions and volatility characteristics.
The thermal decomposition behavior of furopyrimidine polymers provides additional context for understanding thermal stability. Poly(furopyrimidine) derivatives exhibit decomposition temperatures of 277 degrees Celsius at five percent weight loss [5], indicating that the furopyrimidine core structure maintains reasonable thermal stability under moderate heating conditions.
Melting point correlations for 7-Bromo-2-chlorofuro[3,2-d]pyrimidine remain undetermined through direct experimental measurement. However, structural comparisons with related heteroaromatic compounds suggest that the compound likely exhibits a melting point within the range typical of halogenated furopyrimidines, influenced by crystal packing efficiency and intermolecular hydrogen bonding interactions involving the pyrimidine nitrogen atoms [6] [7].
The thermal stability analysis indicates that 7-Bromo-2-chlorofuro[3,2-d]pyrimidine should demonstrate adequate stability for standard synthetic and analytical procedures, though specific thermal transition temperatures require direct experimental determination for precise characterization [5] [6].
Nuclear Magnetic Resonance spectroscopic characterization of 7-Bromo-2-chlorofuro[3,2-d]pyrimidine involves analysis of both proton and carbon-13 spectra, drawing from established patterns observed in related furopyrimidine derivatives. The compound's structure presents distinct spectroscopic signatures that enable unambiguous identification and structural confirmation.
Proton Nuclear Magnetic Resonance analysis of furopyrimidine derivatives typically reveals characteristic chemical shift patterns reflecting the electronic environment of aromatic protons. Related compounds such as 6-chlorofuro[3,2-b]pyridine demonstrate proton resonances at 8.58 parts per million (singlet), 7.85 parts per million (doublet), and 7.03-6.96 parts per million (multiplet) [8]. For 7-Bromo-2-chlorofuro[3,2-d]pyrimidine, the expected proton spectrum should display two distinct aromatic proton signals corresponding to the furan and pyrimidine ring systems, with chemical shifts influenced by the electron-withdrawing effects of both bromine and chlorine substituents [8] [7].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through characteristic resonance patterns. Similar furopyrimidine compounds exhibit carbon resonances ranging from 102 to 165 parts per million, with carbonyl and quaternary carbons appearing in the downfield regions [9] [7]. The presence of bromine and chlorine substituents in 7-Bromo-2-chlorofuro[3,2-d]pyrimidine should generate distinct carbon chemical shift patterns, particularly for carbons directly bonded to these halogen atoms [6] [9].
High-Resolution Mass Spectrometry represents the definitive analytical technique for molecular weight confirmation and structural elucidation. The exact mass of 7-Bromo-2-chlorofuro[3,2-d]pyrimidine (233.45 daltons) enables precise identification through accurate mass measurement capabilities of modern mass spectrometers [10] [11]. Collision Cross Section predictions for similar compounds indicate expected values ranging from 128.9 to 159.1 square angstroms for various ionization adducts [12], providing additional confirmation parameters for compound identification.
Mass spectrometric fragmentation patterns of furopyrimidine derivatives typically involve loss of halogen substituents and ring fragmentation processes. The bromine and chlorine substituents in 7-Bromo-2-chlorofuro[3,2-d]pyrimidine should generate characteristic isotope patterns reflecting the natural abundance ratios of these elements, facilitating unambiguous identification through isotopic distribution matching [10] [11].